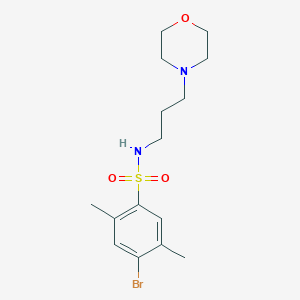
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, also known as BDBES, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells. The inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, making BDBES a promising candidate for cancer therapy.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can be achieved by the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(3-morpholinopropyl)amine.
Starting Materials
4-bromo-2,5-dimethylbenzenesulfonyl chloride, N-(3-morpholinopropyl)amine
Reaction
To a solution of 4-bromo-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, add N-(3-morpholinopropyl)amine dropwise at 0°C., Stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide as a white solid.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in various types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various genes involved in cancer cell growth and metastasis, such as matrix metalloproteinases and vascular endothelial growth factor. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to reduce the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer cell growth and metastasis. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells. These limitations must be taken into account when designing experiments using 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide.
Orientations Futures
There are several future directions for research on 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could improve the effectiveness of cancer therapy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer effects of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new cancer therapies. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide could be used in combination with other cancer therapies to improve their effectiveness and reduce their side effects.
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFDJRHSWOUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

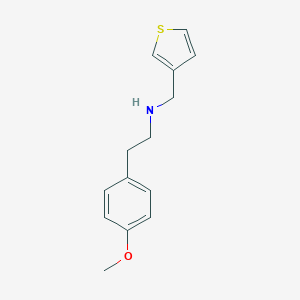
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
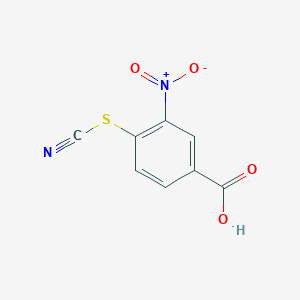
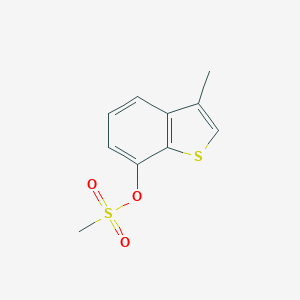
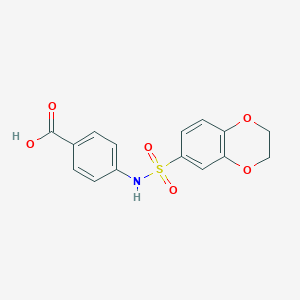
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
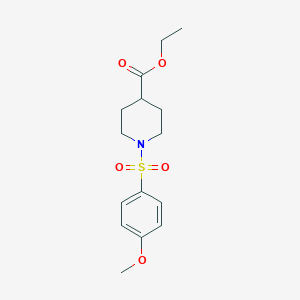
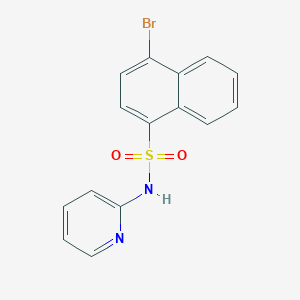
amine](/img/structure/B511356.png)
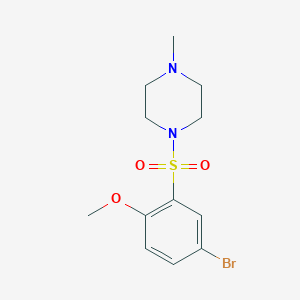
amine](/img/structure/B511365.png)